molecular formula C75H118N20O22S B549135 Inhibiteur de NFAT

Inhibiteur de NFAT

Numéro de catalogue: B549135
Poids moléculaire: 1683.9 g/mol
Clé InChI: QPMHUXBSHGAVGD-MCDIZDEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

The VIVIT peptide has a wide range of applications in scientific research:

    Immunology: Used to study the role of NFAT in T cell activation and immune response.

    Inflammation: Helps in understanding the pathways involved in inflammatory diseases.

    Cancer Research: Investigated for its potential to modulate immune responses in cancer therapy.

    Neuroscience: Explored for its effects on neuronal signaling and neuroinflammation.

Mécanisme D'action

Target of Action

The primary targets of the NFAT (Nuclear Factor of Activated T cells) inhibitor are the NFAT family of transcription factors, which includes NFAT1, NFAT2, and NFAT4 . These proteins play crucial roles in T cell activation and are controlled by calcium influx upon T cell receptor and costimulatory signaling . They are involved in the function of lineage-specific transcription factors during the differentiation of various T helper cells .

Mode of Action

NFAT inhibitors prevent the activation of NFAT and the NFAT-dependent expression of endogenous cytokine genes in T cells . They work by inhibiting the calcineurin-mediated dephosphorylation of NFAT, which results in the translocation of NFAT into the nucleus .

Biochemical Pathways

The NFAT inhibitor affects multiple biochemical pathways. The engagement of T-cell and B-cell antigen receptors induces a decrease in the intracellular Ca2+ store and then activates store-operated Ca2+ entry (SOCE) to raise the intracellular Ca2+ concentration . This is mediated by the Ca2+ release-activated Ca2+ (CRAC) channels . The increase in intracellular Ca2+ is required for the calcineurin-mediated dephosphorylation of NFAT .

Pharmacokinetics

It is known that these inhibitors are used in organ transplantation and can act as potent immunosuppressive drugs in a variety of different disorders .

Result of Action

The result of the action of NFAT inhibitors is the suppression of the immune response. They inhibit the activation of NFAT and the NFAT-dependent expression of endogenous cytokine genes in T cells . This leads to a decrease in the production of various cytokines, which can have a profound effect on the immune response .

Action Environment

The action of NFAT inhibitors can be influenced by various environmental factors. For example, the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated can all affect the efficacy and stability of these inhibitors

Analyse Biochimique

Biochemical Properties

NFAT inhibitors interact with various biomolecules, primarily the NFAT proteins. These proteins, which include NFAT1, NFAT2, and NFAT4, are controlled by calcium influx upon T cell receptor and costimulatory signaling . The NFAT inhibitor suppresses NFAT signaling without inhibiting Calcineurin (CN) activity .

Cellular Effects

NFAT inhibitors have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in T cells, NFAT inhibitors not only regulate activation but also control thymocyte development, T-cell differentiation, and self-tolerance .

Molecular Mechanism

The mechanism of action of NFAT inhibitors involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon T cell receptor stimulation, a complex consisting of the transcription factor T-bet and NFAT stimulates the production of IFN-γ . NFAT inhibitors disrupt this process, thereby controlling a particular function of NFATs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NFAT inhibitors change over time. For example, treatment with the NFAT peptide inhibitor, MAGPHPVIVITGPHEE (VIVIT), decreased lipopolysaccharide (LPS)-induced NFAT luciferase activity . This suggests that NFAT inhibitors can have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of NFAT inhibitors vary with different dosages in animal models. For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production, and were protected from EAE .

Metabolic Pathways

NFAT inhibitors are involved in several metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the calcium-calcineurin-NFAT signaling pathway plays a critical role in the development and function of innate myeloid cells .

Transport and Distribution

NFAT inhibitors are transported and distributed within cells and tissues. They interact with transporters or binding proteins and can affect their localization or accumulation . For example, repetitive or prolonged increase in intracellular Ca2+ is required for the calcineurin-mediated dephosphorylation of NFAT .

Subcellular Localization

The subcellular localization of NFAT inhibitors and their effects on activity or function are significant. For instance, inhibition of NFAT with VIVIT in cells deprived of nutrients resulted in cytosolic retention of transcription Factor EB (TFEB), decreased expression of TFEB-regulated coordinated Lysosomal Expression and Regulation CLEAR network genes, and decreased starvation-induced autophagy flux in the retinal pigment epithelial cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le peptide VIVIT est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique en croissance. Le processus implique généralement les étapes suivantes :

    Préparation de la résine : La synthèse commence par la fixation du premier acide aminé à une résine solide.

    Couplage : Les acides aminés suivants sont ajoutés un à un par une série de réactions de couplage, généralement facilitées par des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

    Déprotection : Les groupes protecteurs des acides aminés sont éliminés après chaque étape de couplage pour permettre l'ajout du prochain acide aminé.

    Clivage : Une fois la chaîne peptidique terminée, elle est clivée de la résine et purifiée, souvent en utilisant la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle du peptide VIVIT suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le peptide VIVIT subit principalement des réactions typiques des peptides, notamment :

    Hydrolyse : Briser les liaisons peptidiques en présence d'eau.

    Oxydation : Des modifications oxydatives peuvent se produire, en particulier au niveau des résidus de méthionine.

    Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Réactifs et conditions communs

    Hydrolyse : Conditions acides ou basiques, souvent utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

    Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

    Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des fragments peptidiques plus petits issus de l'hydrolyse, des peptides oxydés avec des chaînes latérales modifiées et des peptides réduits avec des groupes thiol libres.

Applications scientifiques

Le peptide VIVIT a une large gamme d'applications dans la recherche scientifique :

    Immunologie : Utilisé pour étudier le rôle de NFAT dans l'activation des cellules T et la réponse immunitaire.

    Inflammation : Aide à comprendre les voies impliquées dans les maladies inflammatoires.

    Recherche sur le cancer : Investigé pour son potentiel à moduler les réponses immunitaires en thérapie anticancéreuse.

    Neurosciences : Exploré pour ses effets sur la signalisation neuronale et la neuroinflammation.

Mécanisme d'action

Le peptide VIVIT exerce ses effets en se liant à la protéine NFAT et en empêchant sa déphosphorylation par la calcineurine. Cette inhibition bloque la translocation de NFAT vers le noyau, réduisant ainsi la transcription des gènes dépendants de NFAT. Les cibles moléculaires comprennent diverses isoformes de NFAT, et les voies impliquées sont cruciales pour l'activation des cellules T et d'autres réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

    Cyclosporine A : Un autre inhibiteur de la calcineurine, mais avec des effets immunosuppresseurs plus larges.

    FK506 (Tacrolimus) : Similaire à la cyclosporine A, il inhibe la calcineurine mais a des propriétés de liaison et des utilisations cliniques différentes.

Unicité du peptide VIVIT

Le peptide VIVIT est unique en son genre par son inhibition sélective de NFAT sans affecter d'autres substrats de la calcineurine. Cette spécificité en fait un outil précieux pour disséquer le rôle de NFAT dans divers processus biologiques sans les effets immunosuppresseurs plus larges observés avec d'autres inhibiteurs de la calcineurine .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMHUXBSHGAVGD-MCDIZDEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H118N20O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1683.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of NFAT inhibitors?

A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.

Q2: What are the downstream effects of inhibiting NFAT activation?

A2: NFAT inhibition leads to a variety of downstream effects, including:

  • Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]
  • Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]
  • Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]
  • Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]

Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?

A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []

Q4: How does NFAT inhibition influence vascular smooth muscle cells?

A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]

Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?

A5: Sure, here are examples of genes regulated by NFAT:

  • Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]
  • Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]
  • Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]

Q6: What are some examples of NFAT inhibitors?

A6: There are several NFAT inhibitors, broadly classified into:

  • NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:
    • VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]
    • 11R-VIVIT peptide: A variant of the VIVIT peptide. []
    • INCA-6: Another specific NFAT inhibitor. [, ]
    • MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []

Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?

A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []

Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?

A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]

Q9: What are some research areas where NFAT inhibitors are being explored?

A9: NFAT inhibitors are being investigated for various therapeutic applications, including:

  • Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]
  • Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]
  • Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]
  • Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]
  • Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]
  • Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []

Q10: What are the limitations of current research on NFAT inhibitors?

A10: While promising, research on NFAT inhibitors faces limitations:

  • Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]
  • Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]
  • Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.